A Comparative Analysis of Bis(3,5,5-trimethylhexyl) Phthalate and Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate: Structure, Properties, and Applications
A Comparative Analysis of Bis(3,5,5-trimethylhexyl) Phthalate and Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate: Structure, Properties, and Applications
An In-depth Technical Guide for Researchers and Scientists
Abstract
Phthalate esters are a class of chemical compounds indispensable to the polymer industry, primarily for their role as plasticizers that impart flexibility and durability to otherwise rigid materials like polyvinyl chloride (PVC). Within this class, high-molecular-weight phthalates (HMWPs) are of significant interest due to their reduced migration potential and generally favorable toxicological profiles compared to their low-molecular-weight counterparts. This technical guide provides a detailed comparative analysis of two specific HMWP esters: bis(3,5,5-trimethylhexyl) phthalate and bis(trans-3,3,5-trimethylcyclohexyl) phthalate. The core distinction between these two molecules lies in their alcohol-derived side chains—one being an acyclic, branched alkyl group and the other a cyclic alkyl group. This fundamental structural difference gives rise to distinct physicochemical properties, influencing their performance in material applications and their analytical characterization. This document will explore these differences in chemical structure, physical properties, synthesis, applications, and toxicological considerations, providing researchers, scientists, and drug development professionals with a comprehensive resource for understanding and differentiating these two important industrial chemicals.
The Foundational Difference: Acyclic vs. Cyclic Side-Chain Structures
The identity and properties of a phthalate ester are defined by the alcohol from which it is derived via esterification with phthalic anhydride. The two compounds , while both being diesters of phthalic acid with C9 alcohols, possess fundamentally different side-chain architectures.
-
Bis(3,5,5-trimethylhexyl) phthalate is synthesized from 3,5,5-trimethylhexanol, a branched, acyclic (aliphatic) alcohol. This results in flexible, branched side chains attached to the central phthalate core. It is a prominent member of the diisononyl phthalate (DINP) group, which technically comprises a mixture of C9 isomers.[1]
-
Bis(trans-3,3,5-trimethylcyclohexyl) phthalate is synthesized from 3,3,5-trimethylcyclohexanol. This alcohol provides a rigid, cyclic (alicyclic) side-chain structure. The "trans" designation refers to the stereochemical relationship of the substituents on the cyclohexane ring, which influences the molecule's overall shape and ability to pack in a solid or polymeric matrix.
This distinction between a flexible, branched chain and a rigid, cyclic structure is the primary determinant of the differences in their physical properties, their interactions with polymer chains, and their performance characteristics as plasticizers.
Figure 1: Chemical structures of Bis(3,5,5-trimethylhexyl) phthalate and Bis(trans-3,3,5-trimethylcyclohexyl) phthalate.
Comparative Physicochemical Properties
The structural differences manifest directly in the macroscopic physical properties of the two compounds. Bis(3,5,5-trimethylhexyl) phthalate is a viscous, oily liquid at room temperature, characteristic of many high-molecular-weight branched plasticizers.[1][2] In contrast, the more rigid and symmetrical structure of bis(trans-3,3,5-trimethylcyclohexyl) phthalate allows for more efficient molecular packing, resulting in it being a white crystalline powder or a solid with a distinct melting point.[3][4][5] These differences are critical for handling, storage, and processing in industrial applications.
| Property | Bis(3,5,5-trimethylhexyl) phthalate | Bis(trans-3,3,5-trimethylcyclohexyl) phthalate | Reference(s) |
| CAS Number | 14103-61-8 (specific isomer); 28553-12-0 (DINP) | 245652-82-8 | [6],[5] |
| Molecular Formula | C₂₆H₄₂O₄ | C₂₆H₃₈O₄ | [6],[3] |
| Molecular Weight | 418.61 g/mol | 414.59 g/mol | [6],[3] |
| Appearance | Clear, slightly viscous, oily liquid | White crystalline powder or low-melting solid | [2],[5] |
| Density (at 20-25°C) | ~0.97-0.98 g/cm³ | ~1.069 g/cm³ | [7],[8],[3] |
| Melting Point | -49 °C | ~54 °C | [8],[3] |
| Boiling Point (at 760 mmHg) | ~235-238 °C; 405.7 °C | ~466.4 °C | [1],[8],[3] |
| Vapor Pressure (at 20-25°C) | Very low (<0.001 hPa) | Very low (~0 mmHg) | [1],[8],[3] |
| Water Solubility | Insoluble | Insoluble | [2] |
Synthesis and Manufacturing Pathways
Both phthalates are produced through a standard Fischer esterification reaction, where two equivalents of the corresponding alcohol react with one equivalent of phthalic anhydride, typically in the presence of an acid catalyst (e.g., sulfuric acid or a solid acid catalyst) and at elevated temperatures.[9][10] The water produced during the reaction is continuously removed to drive the equilibrium toward the product side.
Figure 2: Generalized synthesis pathway for the production of the two phthalate esters.
The key variable is the choice of the C9 alcohol precursor. The synthesis of 3,3,5-trimethylcyclohexanol often starts from 3,3,5-trimethylcyclohexanone, highlighting a different upstream chemical process compared to the production of the acyclic 3,5,5-trimethylhexanol.[11]
Applications and Performance Insights
The primary application for both compounds is as a high-performance plasticizer for PVC and other polymers.[1][4] They function by embedding themselves between polymer chains, disrupting chain-to-chain interactions and thereby increasing the material's flexibility, workability, and durability.[1]
-
Bis(3,5,5-trimethylhexyl) phthalate (DINP) is one of the most widely used HMWP plasticizers globally. Its efficacy, low volatility, and good resistance to aging make it suitable for a vast range of flexible PVC products, including flooring, synthetic leather, wire and cable insulation, and coatings.[1]
-
Bis(trans-3,3,5-trimethylcyclohexyl) phthalate is positioned as a specialty plasticizer. Its rigid cyclic structure can impart different mechanical properties to the final product compared to the flexible chains of DINP. It is valued for its high-temperature stability and excellent resistance to extraction by oils and solvents, making it a candidate for demanding applications such as automotive interiors, industrial tubing, and resilient flooring.[4] The solid nature of the cyclohexyl variant requires different processing considerations (e.g., melt blending) compared to the liquid DINP.
Toxicology and Safety Profiles
The toxicological profiles of phthalates are a subject of extensive research and regulatory scrutiny. A key principle is that toxicity, particularly reproductive and developmental toxicity, is strongly associated with lower-molecular-weight phthalates.[12][13]
Bis(3,5,5-trimethylhexyl) phthalate , as part of the HMWPE category, has been thoroughly studied. The consensus from multiple regulatory and scientific bodies is that it exhibits low acute toxicity and is not genotoxic.[2] While high doses in rodent studies have shown effects on the liver and kidneys, the mechanism of hepatocarcinogenicity observed (peroxisome proliferation) is generally not considered relevant to humans.[2][12] The HMWPE category is noted for being negative for reproductive and developmental effects.[2]
For bis(trans-3,3,5-trimethylcyclohexyl) phthalate , there is significantly less publicly available toxicological data. However, based on its high molecular weight, low vapor pressure, and structural similarity to other HMWPs, it is anticipated to have a low potential for migration and a favorable safety profile. As with any chemical, direct exposure should be minimized, and appropriate industrial hygiene practices should be followed. It is crucial for researchers to consult the specific Safety Data Sheet (SDS) for detailed handling information.[3]
Analytical Methodologies for Identification and Quantification
The accurate detection and quantification of phthalates in various matrices (e.g., polymers, environmental samples, biological fluids) are critical for quality control, regulatory compliance, and research. The primary methods employed are chromatographic techniques coupled with mass spectrometry.[14][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent and widely adopted technique for phthalate analysis due to its high separation efficiency and the definitive identification provided by the mass spectrometer.[15]
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC): Often coupled with tandem mass spectrometry (LC-MS/MS), this method is particularly useful for complex matrices or for analyzing phthalate metabolites in biological samples without derivatization.[14][16][17]
Experimental Protocol: Quantification of Phthalates in a Polymer Matrix via GC-MS
This protocol provides a self-validating workflow for determining the concentration of the target phthalates in a PVC sample. The use of an internal standard is critical for ensuring accuracy and precision by correcting for variations in extraction efficiency and instrument response.
1. Objective: To accurately quantify bis(3,5,5-trimethylhexyl) phthalate and bis(trans-3,3,5-trimethylcyclohexyl) phthalate in a PVC sample.
2. Materials and Reagents:
- PVC sample
- Certified reference standards of both target phthalates
- Internal Standard (IS): e.g., Benzyl Benzoate or a 13C-labeled phthalate standard
- Dichloromethane (DCM), HPLC grade
- n-Hexane, HPLC grade
- Methanol, HPLC grade
- Anhydrous Sodium Sulfate
- 2 mL GC vials with PTFE-lined caps
3. Sample Preparation (Solvent Extraction):
- Rationale: The phthalate plasticizer must be separated from the polymer matrix. DCM is an effective solvent for swelling PVC and dissolving the phthalates.
- Step 1: Accurately weigh approximately 100 mg of the PVC sample (cut into small pieces) into a glass vial.
- Step 2: Add 5.0 mL of DCM to the vial.
- Step 3: Add a precise volume (e.g., 50 µL) of a known concentration of the internal standard stock solution.
- Step 4: Cap the vial tightly and agitate on a shaker or vortex mixer for 2-4 hours to ensure complete extraction.
- Step 5: Add 5.0 mL of n-hexane to the vial and mix. This will cause the PVC polymer to precipitate.
- Step 6: Centrifuge the sample at 3000 rpm for 10 minutes to pellet the precipitated polymer.
- Step 7: Carefully transfer the supernatant (the liquid extract) to a clean tube. Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.
- Step 8: Transfer the final, dried extract into a GC vial for analysis.
4. GC-MS Instrumentation and Conditions:
- Rationale: A non-polar capillary column is used for good separation of these high-boiling-point compounds. The temperature program allows for the elution of solvents first, followed by the target analytes.
- GC System: Agilent 7890B or equivalent.
- MS System: Agilent 5977B MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Injector: Split/Splitless, operated in splitless mode at 280°C.
- Oven Program: Initial temp 80°C, hold for 1 min. Ramp at 15°C/min to 300°C, hold for 10 min.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS Source Temp: 230°C.
- MS Quad Temp: 150°C.
- Acquisition Mode: Scan mode (m/z 50-550) for initial identification and Selected Ion Monitoring (SIM) mode for quantification for higher sensitivity.
- Characteristic Ions (example): Phthalates often show a characteristic ion at m/z 149. Specific molecular ions and fragment ions for each compound and the IS should be determined from their reference spectra.
5. Calibration and Quantification:
- Rationale: A multi-point calibration curve is essential for accurate quantification over a range of concentrations.
- Step 1: Prepare a series of calibration standards (at least 5 levels) containing known concentrations of both target phthalates and a constant concentration of the internal standard.
- Step 2: Analyze the standards using the same GC-MS method.
- Step 3: For each standard, calculate the response factor (RF) as: (Peak Area of Analyte / Peak Area of IS) / (Concentration of Analyte / Concentration of IS).
- Step 4: Plot the area ratio (Analyte/IS) against the concentration ratio (Analyte/IS) to generate a calibration curve. The linearity should be R² > 0.995.
- Step 5: Analyze the prepared sample extract. Calculate the concentration of the phthalate in the sample using the calibration curve and the known amount of internal standard added.
// Nodes
start [label="Start:\nPVC Sample", shape=ellipse, fillcolor="#FBBC05"];
weigh [label="1. Weigh Sample\n(~100 mg)", fillcolor="#F1F3F4"];
extract [label="2. Add DCM & Internal Standard\n(Solvent Extraction)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
precipitate [label="3. Add Hexane\n(Precipitate Polymer)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
separate [label="4. Centrifuge & Collect Supernatant", fillcolor="#4285F4", fontcolor="#FFFFFF"];
dry [label="5. Dry Extract\n(Anhydrous Na₂SO₄)", fillcolor="#F1F3F4"];
analyze [label="6. GC-MS Analysis", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];
quantify [label="7. Quantify using\nCalibration Curve", shape=ellipse, fillcolor="#FBBC05"];
// Edges
start -> weigh;
weigh -> extract;
extract -> precipitate;
precipitate -> separate;
separate -> dry;
dry -> analyze;
analyze -> quantify;
}
Figure 3: Experimental workflow for the GC-MS analysis of phthalates in a polymer sample.
Conclusion
While both bis(3,5,5-trimethylhexyl) phthalate and bis(trans-3,3,5-trimethylcyclohexyl) phthalate serve the same primary function as high-molecular-weight plasticizers, they are not interchangeable. The core difference—an acyclic, branched side chain versus a cyclic one—leads to significant divergences in their physical state, density, thermal properties, and ultimately, their performance characteristics within a polymer matrix. Bis(3,5,5-trimethylhexyl) phthalate is a well-established, versatile liquid plasticizer for a wide array of general-purpose applications. In contrast, bis(trans-3,3,5-trimethylcyclohexyl) phthalate is a solid, specialty plasticizer offering potential advantages in high-temperature and high-resistance applications. For researchers and material scientists, the selection between these two should be guided by the specific performance requirements of the final product, processing considerations, and the distinct material properties that each unique chemical structure can impart.
References
- Phthalic Acid Bis(3,5,5-Tri-Methylhexyl) Ester. (n.d.).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34277, Bis(3,5,5-trimethylhexyl) phthalate. PubChem. [Link]
- CAS 68515-48-0 Bis(3,5,5-trimethylhexyl)
- Bis(3,5,5-trimethylhexyl)
- Bis(3,5,5-trimethylhexyl) phthalate. (2018, February 16). SIELC Technologies.
- Bis(trans-3,3,5-trimethylcyclohexyl) phthalate. (n.d.). Shodex HPLC Columns and Standards.
-
Bis-(3,5,5-trimethylhexyl) phthalate. (n.d.). In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
- Wittassek, M., & Angerer, J. (2008). Phthalates: Toxicology and exposure. International Journal of Hygiene and Environmental Health, 211(1-2), 3-38.
- Bis(Trans-335-Trimethylcyclohexyl)
- A Comparative Guide to Analytical Methods for Phthalate Determin
-
A review of phthalate test methods. (2023). International Journal of Research in Engineering and Science (IJRES). [Link]
-
Overview of Phthalates Toxicity. (n.d.). U.S. Consumer Product Safety Commission. [Link]
-
BIS(3,5,5-TRIMETHYLHEXYL) PHTHALATE. (n.d.). Chemsrc. [Link]
- Bis(trans-3,3,5-trimethylcyclohexyl)
-
Conversion of Adipic Acid to Bis-2-ethylhexyl Adipate Overcoming Equilibrium Constraints: A Laboratory Experiment. (2022). Journal of Chemical Education. [Link]
- Zhang, Z., et al. (2013). Rapid and sensitive analysis of phthalate metabolites, bisphenol A, and endogenous steroid hormones in human urine by mixed-mode solid-phase extraction and liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 405(15), 5125-5136.
-
Method for simultaneous analysis of bisphenols and phthalates in corn oil via liquid chromatography-tandem mass spectrometry. (2024). Analytical Science and Technology. [Link]
- Caporossi, L., et al. (2020). Toxic Effects of the Mixture of Phthalates and Bisphenol A—Subacute Oral Toxicity Study in Wistar Rats. International Journal of Molecular Sciences, 21(3), 743.
-
EPA Announces Intent to Regulate Dozens of Uses of Five Phthalate Chemicals to Protect Workers and Environment. (2023). U.S. Environmental Protection Agency. [Link]
- Guo, Y., et al. (2011). Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 401(6), 1831-1841.
-
Analytical methods for the determination of endocrine disrupting compounds in coastal marine ecosystems. (2021). Journal of the Brazilian Chemical Society. [Link]
-
Toxics Use Reduction Act CERCLA Phthalate Ester Category MA TURA Science Advisory Board Review. (2016). Toxics Use Reduction Institute. [Link]
- Method of making 1,1-bis-(4-hydroxyphenyl)-3,3,5-trimethylcyclohexane. (1996).
Sources
- 1. Bis(3,5,5-trimethylhexyl) Phthalate|PVC Plasticizer|RUO [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pure-synth.com [pure-synth.com]
- 4. Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate [myskinrecipes.com]
- 5. Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate 95.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 6. Bis(3,5,5-trimethylhexyl) phthalate | C26H42O4 | CID 34277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. BIS(3,5,5-TRIMETHYLHEXYL) PHTHALATE | 14103-61-8 [chemicalbook.com]
- 8. 邻苯二甲酸二(3,5,5-三甲基己基)酯 for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 9. BIS(3,5,5-TRIMETHYLHEXYL) PHTHALATE | CAS#:20548-62-3 | Chemsrc [chemsrc.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO1996008458A1 - Method of making 1,1-bis-(4-hydroxyphenyl)-3,3,5-trimethylcyclohexane - Google Patents [patents.google.com]
- 12. cpsc.gov [cpsc.gov]
- 13. turi.org [turi.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ijres.org [ijres.org]
- 16. library.dphen1.com [library.dphen1.com]
- 17. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
